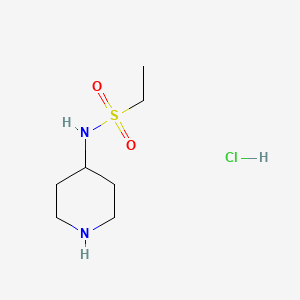

N-(Piperidin-4-yl)ethanesulfonamide hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-piperidin-4-ylethanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S.ClH/c1-2-12(10,11)9-7-3-5-8-6-4-7;/h7-9H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEKJGUAIMAEZEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-(Piperidin-4-yl)ethanesulfonamide hydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of N-(Piperidin-4-yl)ethanesulfonamide Hydrochloride

This guide provides a comprehensive overview of a robust and widely applicable synthetic pathway for this compound. Designed for researchers, chemists, and professionals in drug development, this document delves into the strategic considerations, mechanistic underpinnings, and detailed protocols necessary for the successful synthesis of this valuable piperidine-based building block.

Strategic Overview: A Retrosynthetic Approach

The synthesis of this compound is most effectively approached through a strategy that employs a protecting group for the piperidine ring nitrogen. This approach ensures chemoselectivity during the critical sulfonylation step. A retrosynthetic analysis reveals a logical disconnection at the sulfonamide and the protected amine bonds, leading back to commercially available or readily accessible starting materials.

Caption: Retrosynthetic analysis of the target molecule.

The forward synthesis, therefore, logically follows a three-step sequence:

-

N-Boc Protection: Protection of the secondary amine on the piperidine ring.

-

Sulfonylation: Formation of the ethanesulfonamide bond.

-

Deprotection & Salt Formation: Removal of the Boc protecting group and concurrent formation of the hydrochloride salt.

The Synthetic Pathway: A Detailed Protocol

This section provides a step-by-step guide to the synthesis, including the rationale behind the choice of reagents and conditions, reflecting established principles in organic synthesis.

Step 1: N-Protection of 4-Aminopiperidine

Causality and Experimental Choice: The piperidine ring nitrogen is a secondary amine and is generally more nucleophilic than the primary exocyclic amine at the C-4 position. However, to prevent competitive reactions during the subsequent sulfonylation step and to avoid the formation of undesired bis-sulfonylated products, it is crucial to selectively protect the ring nitrogen. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions, which is convenient for the final salt formation step.[1]

Reaction Protocol: Synthesis of tert-Butyl 4-aminopiperidine-1-carboxylate

-

To a stirred solution of a suitable 4-aminopiperidine precursor (e.g., 4-amino-1-benzylpiperidine) (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or a biphasic mixture of water and tetrahydrofuran (THF), add a base like sodium bicarbonate (2.0 equiv.).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv.) in the same solvent dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, if using a biphasic system, separate the organic layer. If using DCM, wash the reaction mixture sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc protected intermediate.

-

The product can be purified by column chromatography on silica gel if necessary.

| Parameter | Value/Condition | Source |

| Starting Material | 4-Aminopiperidine Derivative | [2] |

| Protecting Agent | Di-tert-butyl dicarbonate (Boc₂O) | |

| Solvent | Dichloromethane (DCM) or THF/Water | |

| Base | Sodium Bicarbonate or DMAP | |

| Temperature | 0 °C to Room Temperature | |

| Typical Yield | >90% | [3] |

Step 2: Sulfonylation Reaction

Causality and Experimental Choice: This step forms the core sulfonamide functionality. The reaction proceeds via a nucleophilic attack of the primary amine of the N-Boc-4-aminopiperidine on the electrophilic sulfur atom of ethanesulfonyl chloride. A tertiary amine base, such as triethylamine (TEA) or pyridine, is essential to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine.[4][5]

Reaction Protocol: Synthesis of tert-Butyl 4-(ethylsulfonylamino)piperidine-1-carboxylate

-

Dissolve tert-butyl 4-aminopiperidine-1-carboxylate (1.0 equiv.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (1.5 equiv.) to the solution and cool the mixture to 0 °C.

-

Add ethanesulfonyl chloride (1.2 equiv.) dropwise to the stirred solution, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel, wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting crude product, tert-butyl 4-(ethylsulfonylamino)piperidine-1-carboxylate, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.

| Parameter | Value/Condition | Source |

| Substrate | tert-Butyl 4-aminopiperidine-1-carboxylate | [3] |

| Reagent | Ethanesulfonyl chloride | |

| Solvent | Anhydrous Dichloromethane (DCM) | [4] |

| Base | Triethylamine (TEA) or Pyridine | [4] |

| Temperature | 0 °C to Room Temperature | [4] |

| Typical Yield | 85-95% |

Step 3: N-Boc Deprotection and Hydrochloride Salt Formation

Causality and Experimental Choice: The final step involves the removal of the Boc protecting group. This is efficiently achieved under acidic conditions, where the tert-butyl carbamate is hydrolyzed.[6] Using a solution of hydrogen chloride (HCl) in an organic solvent like dioxane, methanol, or ethanol is highly effective. This method has the distinct advantage of simultaneously deprotecting the amine and forming the desired hydrochloride salt in a single step, often leading to the precipitation of the clean product from the reaction mixture.[7]

Reaction Protocol: Synthesis of this compound

-

Dissolve the purified tert-butyl 4-(ethylsulfonylamino)piperidine-1-carboxylate (1.0 equiv.) in a minimal amount of a suitable solvent such as methanol or ethyl acetate.

-

Cool the solution to 0 °C.

-

Slowly add a saturated solution of hydrogen chloride in dioxane (e.g., 4M HCl in dioxane, 3-5 equiv.) or bubble HCl gas through the solution.

-

Stir the mixture at room temperature for 2-4 hours. The hydrochloride salt will often precipitate as a white solid.

-

Monitor the deprotection by TLC until the starting material is fully consumed.

-

Collect the precipitated solid by filtration.

-

Wash the solid with a cold, non-polar solvent like diethyl ether or hexanes to remove any non-polar impurities.

-

Dry the product under vacuum to obtain this compound as a stable, crystalline solid.

| Parameter | Value/Condition | Source |

| Substrate | tert-Butyl 4-(ethylsulfonylamino)piperidine-1-carboxylate | |

| Reagent | Hydrogen Chloride (in Dioxane, Methanol, or Ethanol) | [8] |

| Solvent | Methanol, Ethanol, or Ethyl Acetate | [7] |

| Temperature | 0 °C to Room Temperature | [1] |

| Typical Yield | >95% |

Experimental Workflow and Visualization

A well-defined workflow is critical for reproducibility and efficiency. The following diagram outlines the complete synthetic process from starting materials to the final, purified product.

Caption: Detailed experimental workflow for the synthesis.

Conclusion

The synthesis of this compound is reliably achieved through a three-step sequence involving N-Boc protection, sulfonylation, and acid-mediated deprotection with concurrent salt formation. This pathway is characterized by high yields, chemoselectivity, and operational simplicity. The protocols described herein are robust and can be adapted for various scales, providing a solid foundation for the production of this important chemical intermediate for further research and development.

References

- WO2009118753A2 - Process for preparation of naratriptan hydrochloride.

- WO2009118753A3 - Process for preparation of naratriptan hydrochloride.

-

A PROCESS FOR THE SYNTHESIS OF NARATRIPTAN - European Patent Office - EP 2467373 B1 . Googleapis.com. [Link]

-

Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate . Atlantis Press. [Link]

-

Amine Protection / Deprotection . Fisher Scientific. [Link]

-

Synthesis of Naratriptan using new intermediate N-Benzyl-N-Methyl Ethenesulfonamide . Der Pharma Chemica. [Link]

- CA2770178A1 - A process for the synthesis of naratriptan.

-

Advice on N-boc deprotection in the presence of acid sensitive groups . Reddit. [Link]

-

Deprotection of different N-Boc-compounds | Download Table . ResearchGate. [Link]

-

Synthesis, characterization and antimicrobial activity of substituted N-benzhydrylpiperidin-4-amine derivatives . ResearchGate. [Link]

-

Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst . SciSpace. [Link]

-

Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: synthesis and evaluation as dopamine transporter ligands . PubMed. [Link]

- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

-

Synthesis of some new sulfonamide derivatives from acetanilide and amino acids and confirmation of their structures by spectroscopic techniques . Al-Farahidi Expert Systems Journal. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: synthesis and evaluation as dopamine transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. atlantis-press.com [atlantis-press.com]

- 4. researchgate.net [researchgate.net]

- 5. "Synthesis of some new sulfonamide derivatives from acetanilide and ami" by Ayman Ahmad Ramadan [fesj.uoalfarahidi.edu.iq]

- 6. scispace.com [scispace.com]

- 7. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 8. reddit.com [reddit.com]

Naratriptan hydrochloride mechanism of action 5-HT1B/1D receptor

An In-Depth Technical Guide to the Mechanism of Action of Naratriptan Hydrochloride at the 5-HT1B/1D Receptor

Introduction

Migraine is a complex neurological disorder characterized by debilitating headaches, often accompanied by sensory disturbances. The pathophysiology is rooted in the activation of the trigeminovascular system, leading to the release of vasoactive neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), which cause painful dilation of intracranial blood vessels and neurogenic inflammation.[1][2] The development of selective serotonin (5-hydroxytryptamine, 5-HT) receptor agonists, known as triptans, revolutionized acute migraine treatment.[2] Naratriptan hydrochloride is a second-generation triptan, distinguished by a pharmacokinetic profile that includes greater lipophilicity and higher oral bioavailability compared to the first-generation compound, sumatriptan.[3][4] These properties grant it more significant access to the central nervous system (CNS), allowing for a therapeutic mechanism that encompasses both peripheral and central sites of action.[3][4] This guide provides a detailed technical examination of the molecular and cellular mechanisms underpinning naratriptan's efficacy, with a focus on its interaction with the 5-HT1B and 5-HT1D receptors.

The Molecular Target: 5-HT1B and 5-HT1D Receptors

The strategic localization of these receptors is critical to naratriptan's anti-migraine effect:

-

5-HT1B Receptors: These are predominantly located on the smooth muscle cells of intracranial blood vessels.[9] Their activation leads to the constriction of the painfully dilated cerebral and dural arteries that are characteristic of a migraine attack.[10]

-

5-HT1D Receptors: These are primarily found as presynaptic auto- and heteroreceptors on the peripheral and central terminals of trigeminal sensory nerves.[5][9][11] Their activation inhibits the release of pro-inflammatory and vasodilatory neuropeptides, most notably CGRP and Substance P, from these nerve endings.[3][12] This action attenuates neurogenic inflammation and blocks the transmission of nociceptive signals within the brainstem.[1][3]

Naratriptan Binding Affinity and Selectivity

Naratriptan's efficacy is grounded in its high-affinity binding to human 5-HT1B and 5-HT1D receptors.[13] This high affinity ensures potent receptor activation at therapeutic concentrations. Furthermore, naratriptan exhibits selectivity for the 5-HT1B/1D subtypes with weak or no significant affinity for other 5-HT receptors (e.g., 5-HT2, 5-HT3, 5-HT4) or other neurotransmitter receptors, which minimizes off-target side effects.[10]

| Receptor Subtype | Binding Affinity (pKi) | Reference |

| Human 5-HT1B | 8.7 ± 0.03 | [13] |

| Human 5-HT1D | 8.3 ± 0.1 | [13] |

| Human 5-HT1F | High Affinity | [14] |

pKi is the negative logarithm of the inhibitory constant (Ki), where a higher value indicates stronger binding affinity.

The Downstream Gi/o-Mediated Signaling Cascade

Upon binding of naratriptan, the 5-HT1B/1D receptor undergoes a conformational change that activates its associated heterotrimeric Gi/o protein. This initiates a signaling cascade that culminates in the reduction of neuronal excitability and neurotransmitter release.

-

G Protein Activation: The activated receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the Gα subunit of the Gi/o protein.

-

Subunit Dissociation: The Gαi/o-GTP subunit dissociates from the Gβγ dimer.

-

Functional Outcome: The ultimate result is the inhibition of the release of neurotransmitters and vasoactive neuropeptides, such as CGRP, from trigeminal nerve terminals and the vasoconstriction of cranial arteries.[3][12]

Caption: Workflow for a competitive radioligand binding assay.

Demonstrating Central Action: In Vivo Electrophysiology

Causality and Rationale: To prove that naratriptan acts centrally, researchers must demonstrate its ability to inhibit neuronal activity within the CNS. The anesthetized cat model of trigeminovascular stimulation is a powerful tool for this purpose. [4][16]By electrically stimulating the superior sagittal sinus (SSS)—a dural structure implicated in migraine pain—one can evoke action potentials in second-order neurons of the trigeminal nucleus caudalis (TNC) in the brainstem. [4][17]The superior lipophilicity of naratriptan allows it to cross the blood-brain barrier, making this in vivo model essential for validating its central mechanism, an effect less apparent with first-generation triptans. [4] Experimental Protocol: SSS Stimulation and TNC Recording

-

Animal Preparation:

-

Stimulation and Recording:

-

Place a stimulating electrode on the SSS.

-

Advance a recording microelectrode into the TNC (specifically the C2 dorsal horn) to isolate a single neuron that responds to SSS stimulation (e.g., 250 µs pulses, 0.3 Hz). [4][16] * Characterize the neuron's baseline firing probability and latency in response to SSS stimulation.

-

-

Drug Administration and Measurement:

-

Administer naratriptan intravenously (i.v.) at clinically relevant doses (e.g., 30-100 µg/kg). [4][16] * Continuously record the neuron's activity and quantify the change in firing probability post-drug administration. A significant reduction in firing probability, without a change in latency, indicates a postsynaptic or presynaptic inhibitory effect. [16] * (Optional) To confirm receptor specificity, administer a selective 5-HT1B/1D receptor antagonist (e.g., GR127935) and observe if the inhibitory effect of naratriptan is reversed. [4][16]

-

-

Data Analysis:

-

Compare the pre- and post-naratriptan neuronal firing probabilities using appropriate statistical tests (e.g., paired t-test).

-

A statistically significant reduction in firing demonstrates a central inhibitory action of naratriptan on trigeminovascular sensory processing.

-

Sources

- 1. 5-Hydroxytryptamine 5-HT1B and 5-HT1D receptors mediating inhibition of adenylate cyclase activity. Pharmacological comparison with special reference to the effects of yohimbine, rauwolscine and some beta-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Preclinical Neuropharmacology of Naratriptan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of trigeminal neurones after intravenous administration of naratriptan through an action at 5-hydroxy-tryptamine (5-HT(1B/1D)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Naratriptan | C17H25N3O2S | CID 4440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The 5-HT1B receptor - a potential target for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural basis for recognition of anti-migraine drug lasmiditan by the serotonin receptor 5-HT1F–G protein complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Animal models of migraine and experimental techniques used to examine trigeminal sensory processing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Release of CGRP from mouse brainstem slices indicates central inhibitory effect of triptans and kynurenate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The role of 5-HT1B and 5-HT1D receptors in the selective inhibitory effect of naratriptan on trigeminovascular neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of Calcitonin Gene-Related Peptide Function: A Promising Strategy for Treating Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Naratriptan: biological profile in animal models relevant to migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 5-HT1B receptors are negatively coupled with adenylate cyclase in rat substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibition of trigeminal neurones after intravenous administration of naratriptan through an action at 5-hydroxy-tryptamine (5-HT1B/1D) receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Naratriptan has a selective inhibitory effect on trigeminovascular neurones at central 5-HT1A and 5-HT(1B/1D) receptors in the cat: implications for migraine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-(Piperidin-4-yl)ethanesulfonamide Hydrochloride: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

N-(Piperidin-4-yl)ethanesulfonamide hydrochloride is a chemical entity incorporating both a piperidine ring and a sulfonamide functional group. These structural motifs are prevalent in a wide array of medicinally active compounds, suggesting the potential for this molecule as a valuable building block or a pharmacologically active agent in its own right. This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic pathway, predicted spectroscopic data, and a discussion of the potential biological activities of this compound. The information presented herein is intended to serve as a foundational resource for researchers in medicinal chemistry and drug discovery.

Chemical Identity and Physicochemical Properties

This compound is the hydrochloride salt of the parent compound N-(Piperidin-4-yl)ethanesulfonamide. The presence of the hydrochloride salt enhances the compound's stability and aqueous solubility.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | N-(Piperidin-4-yl)ethane-1-sulfonamide hydrochloride | [1] |

| CAS Number | 68996-28-1 | [1] |

| Molecular Formula | C₇H₁₇ClN₂O₂S | [1] |

| Molecular Weight | 228.74 g/mol | [1] |

| Appearance | Predicted to be a white to off-white solid | General knowledge |

| Melting Point | Not experimentally determined. Likely a high-melting solid, characteristic of hydrochloride salts. For comparison, the related compound Naratriptan hydrochloride has a melting point of 246 °C. | [2] |

| Solubility | Predicted to be soluble in water and polar protic solvents like ethanol and methanol. Likely soluble in DMSO. | [3] |

| pKa | Not experimentally determined. The piperidine nitrogen is basic and will be protonated at physiological pH. | General knowledge |

| LogP | Not experimentally determined. The hydrochloride salt form will have a lower LogP than the free base. | General knowledge |

Synthesis and Reaction Mechanisms

While a specific literature procedure for the synthesis of this compound has not been identified, a plausible and efficient synthetic route can be proposed based on well-established reactions in organic chemistry, particularly the synthesis of sulfonamides from sulfonyl chlorides and amines.[4][5][6]

A logical approach involves the reaction of a protected 4-aminopiperidine derivative with ethanesulfonyl chloride, followed by deprotection of the piperidine nitrogen and subsequent formation of the hydrochloride salt. The use of a protecting group on the piperidine nitrogen is crucial to prevent its reaction with the ethanesulfonyl chloride.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

-

Sulfonamide Formation: To a solution of N-Boc-4-aminopiperidine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a suitable aprotic solvent like dichloromethane at 0 °C, add ethanesulfonyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, N-(1-(tert-butoxycarbonyl)piperidin-4-yl)ethanesulfonamide, can be purified by column chromatography on silica gel.

-

Deprotection: The purified Boc-protected intermediate is dissolved in a suitable solvent and treated with a strong acid. For instance, a solution of hydrochloric acid in 1,4-dioxane or trifluoroacetic acid in dichloromethane can be used. The reaction is stirred at room temperature until the deprotection is complete.

-

Isolation of the Hydrochloride Salt: If HCl in dioxane is used, the hydrochloride salt may precipitate directly from the reaction mixture and can be collected by filtration. If trifluoroacetic acid is used, the solvent is removed under reduced pressure, and the residue is then treated with a solution of HCl in a non-polar solvent like diethyl ether to precipitate the desired hydrochloride salt. The resulting solid is collected by filtration and dried under vacuum to yield this compound.

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum in a solvent like D₂O or DMSO-d₆ is expected to show the following signals:

-

A triplet corresponding to the methyl protons of the ethyl group.

-

A quartet corresponding to the methylene protons of the ethyl group adjacent to the sulfonyl group.

-

A multiplet for the proton at the C4 position of the piperidine ring.

-

Complex multiplets for the axial and equatorial protons of the piperidine ring at the C2, C3, C5, and C6 positions.

-

A broad singlet for the NH proton of the sulfonamide group (if not exchanged with D₂O).

-

A broad singlet for the two NH₂⁺ protons of the protonated piperidine nitrogen (if not exchanged with D₂O).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum is predicted to exhibit:

-

A signal for the methyl carbon of the ethyl group.

-

A signal for the methylene carbon of the ethyl group.

-

A signal for the C4 carbon of the piperidine ring, shifted downfield due to the attachment of the nitrogen of the sulfonamide.

-

Signals for the C2/C6 and C3/C5 carbons of the piperidine ring.

IR (Infrared) Spectroscopy

The IR spectrum is expected to display characteristic absorption bands for the functional groups present:

-

N-H stretching (sulfonamide): A band in the region of 3350-3250 cm⁻¹.[14][15][16][17][18]

-

N-H stretching (ammonium salt): Broad absorption in the 3000-2500 cm⁻¹ range.

-

C-H stretching (aliphatic): Bands in the 2950-2850 cm⁻¹ region.

-

S=O stretching (sulfonamide): Two strong absorption bands, an asymmetric stretch around 1350-1315 cm⁻¹ and a symmetric stretch around 1160-1140 cm⁻¹.[14][16]

-

S-N stretching: A band in the region of 914-895 cm⁻¹.[16]

-

N-H bending: A band around 1650-1550 cm⁻¹.

Mass Spectrometry (MS)

Under electrospray ionization (ESI) in positive mode, the mass spectrum would be expected to show the molecular ion peak [M+H]⁺ for the free base. The fragmentation pattern of sulfonamides can be complex, often involving cleavage of the S-N bond and loss of SO₂.[19][20][21][22][23]

Potential Biological and Pharmacological Significance

The specific biological activity of this compound has not been reported. However, the constituent piperidine and sulfonamide moieties are key components in a vast number of biologically active molecules, suggesting several avenues for its potential application.[24][25][26][27][28][29]

The Piperidine Moiety in Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry due to its ability to introduce a basic nitrogen atom, which can be crucial for target engagement and for improving pharmacokinetic properties.[24][25][26][27][28] Piperidine-containing compounds have demonstrated a wide range of pharmacological activities, including but not limited to:

-

CNS activity: Many antipsychotics, antidepressants, and analgesics contain a piperidine core.

-

Anticancer activity: The piperidine ring is found in several anticancer agents where it can influence cell signaling pathways.[25]

-

Antimicrobial and Antiviral activity: The basic nitrogen of the piperidine can interact with biological targets in pathogens.

The Sulfonamide Group in Medicinal Chemistry

The sulfonamide functional group is another critical pharmacophore.[3][29][30] Its ability to act as a hydrogen bond donor and acceptor, along with its tetrahedral geometry, allows it to mimic other functional groups like amides and carboxylic acids. Ethanesulfonamide derivatives, in particular, have been explored for various therapeutic applications, including as endothelin receptor antagonists.[31]

Given these precedents, this compound could be investigated for a variety of biological activities. It could serve as a fragment for library synthesis in drug discovery campaigns or be screened for activity against a panel of biological targets.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) is not widely available, general guidelines for handling hydrochloride salts of amines and sulfonamides should be followed.[32][33][34][35]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust. Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. In case of skin contact, wash off with soap and plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Conclusion

This compound represents a simple yet potentially valuable molecule for the fields of medicinal chemistry and drug discovery. Its synthesis is achievable through standard organic chemistry transformations. While experimental data on its physicochemical properties and biological activity are currently limited, its structural features suggest it could serve as a versatile building block for the synthesis of more complex molecules or possess intrinsic biological activity. This guide provides a foundational understanding of this compound, intended to facilitate further research and exploration of its potential applications.

References

- Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid communications in mass spectrometry : RCM, 17(21), 2373–2379.

- Sun, W., Wang, Y., & Li, Z. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of mass spectrometry : JMS, 43(6), 830–833.

- Manley, D. W. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery (Vol. 2, pp. 287-308). The Royal Society of Chemistry.

-

ResearchGate. (2025). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Retrieved from [Link]

- Hu, L., Wang, Y., & Li, Z. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of organic chemistry, 75(20), 6849–6855.

-

Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. Retrieved from [Link]

-

ResearchGate. (2025). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. Retrieved from [Link]

- Prakash, G. K. S., & Mathew, T. (2010). Preparation of sulfonamides from N-silylamines. Tetrahedron letters, 51(35), 4646–4648.

-

IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

-

Journal of the American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of sulfonamide derivatives 3 from amines 1 and sulfonyl chlorides 2 in ChCl/urea (1. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Retrieved from [Link]

-

PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

-

PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

-

Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹. Retrieved from [Link]

-

ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. Retrieved from [Link]

-

PubChem. (n.d.). Ethanesulfonamide. Retrieved from [Link]

-

Supporting Information. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. Retrieved from [Link]

-

PubMed. (n.d.). Ethenesulfonamide and ethanesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists. Retrieved from [Link]

-

Journal of the Chemical Society (Resumed). (n.d.). The infrared spectra of some sulphonamides. Retrieved from [Link]

-

SpectraBase. (n.d.). Piperidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

PubMed Central. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

-

Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

-

SpectraBase. (n.d.). Piperidine. Retrieved from [Link]

-

PubChem. (n.d.). N-methyl-2-(piperidin-4-yl)acetamide. Retrieved from [Link]

-

Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). N-(4-Piperidinyl)acetamide. Retrieved from [Link]

-

PubChem. (n.d.). Naratriptan. Retrieved from [Link]

-

ResearchGate. (2026). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]

- Google Patents. (n.d.). Process of making fentanyl intermediates.

-

American Fuel & Petrochemical Manufacturers. (n.d.). Where are ammonium chloride and amine hydrochloride salt found in your crude unit? What is your best practice to mo. Retrieved from [Link]

-

PubChem. (n.d.). N-Methyl-2,2-bis(3-(1-methylpiperidin-4-yl)-1H-indol-5-yl)ethanesulfonamide. Retrieved from [Link]

-

PubChem. (n.d.). Naratriptan Hydrochloride. Retrieved from [Link]

Sources

- 1. 68996-28-1 CAS MSDS (N-piperidin-4-ylethanesulfonamide hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Naratriptan | C17H25N3O2S | CID 4440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 1520-70-3: Ethanesulfonamide | CymitQuimica [cymitquimica.com]

- 4. books.rsc.org [books.rsc.org]

- 5. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 10. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]

- 11. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. spectrabase.com [spectrabase.com]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. rsc.org [rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 19. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. ijnrd.org [ijnrd.org]

- 25. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 28. encyclopedia.pub [encyclopedia.pub]

- 29. researchgate.net [researchgate.net]

- 30. pdf.benchchem.com [pdf.benchchem.com]

- 31. Ethenesulfonamide and ethanesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. file.medchemexpress.com [file.medchemexpress.com]

- 33. peptide.com [peptide.com]

- 34. diplomatacomercial.com [diplomatacomercial.com]

- 35. afpm.org [afpm.org]

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Naratriptan Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naratriptan hydrochloride, a selective 5-HT1 receptor agonist, is a cornerstone in the acute treatment of migraine.[1][2] As with any active pharmaceutical ingredient (API) delivered in a solid dosage form, its solid-state properties are critical determinants of its stability, bioavailability, and manufacturability. This technical guide provides a comprehensive overview of the known crystalline structure of naratriptan hydrochloride, delves into the principles of polymorphism, and outlines the experimental methodologies essential for its characterization. This document is intended to serve as a vital resource for researchers and professionals engaged in the development and quality control of naratriptan-based therapeutics.

Introduction: The Critical Role of Solid-State Chemistry in Naratriptan Hydrochloride

Naratriptan hydrochloride is chemically designated as N-methyl-3-(1-methyl-4-piperidinyl)-1H-indole-5-ethanesulfonamide monohydrochloride.[3][4][5] It is a white to pale yellow powder that is readily soluble in water.[6] The efficacy of naratriptan hydrochloride in migraine therapy is attributed to its agonist activity at 5-HT1D/1B receptors on intracranial blood vessels, leading to vasoconstriction.[4]

While the molecular structure dictates the pharmacological action, the arrangement of these molecules in a crystal lattice—the crystal structure—governs the macroscopic properties of the bulk drug substance. The phenomenon where a compound can exist in multiple crystalline forms with different arrangements and/or conformations is known as polymorphism. These different forms, or polymorphs, can exhibit distinct physicochemical properties, including:

-

Solubility and Dissolution Rate: Affecting bioavailability and onset of action.

-

Stability: Both physical and chemical stability can vary between polymorphs.

-

Hygroscopicity: The tendency to absorb moisture from the atmosphere.

-

Mechanical Properties: Such as hardness and compressibility, which are crucial for tablet manufacturing.

The U.S. Food and Drug Administration (FDA) and other regulatory bodies emphasize the need to investigate and control polymorphism for pharmaceutical solids.[7] An unexpected appearance of a less soluble or less stable polymorph during manufacturing or storage can have significant consequences for patient safety and product efficacy. Therefore, a thorough understanding and control of the solid-state chemistry of naratriptan hydrochloride are paramount.

The Known Crystalline Form of Naratriptan Hydrochloride

To date, one primary crystalline form of naratriptan hydrochloride has been extensively characterized in the public domain, as detailed in patent literature.[8] This form is distinguished by a unique combination of spectroscopic and thermal properties.

X-Ray Powder Diffraction (XRPD) Analysis

XRPD is a fundamental technique for the identification and characterization of crystalline materials. Each crystalline solid has a unique XRPD pattern, which acts as a "fingerprint." The characterized crystalline form of naratriptan hydrochloride exhibits a distinct XRPD pattern with major peaks at the following 2θ angles.[8]

| 2θ Angle (°)[8] | d-spacing (Å) |

| 7.3 | 12.10 |

| 9.2 | 9.60 |

| 14.2 | 6.23 |

| 16.6 | 5.34 |

| 17.3 | 5.12 |

| 17.6 | 5.04 |

| 18.0 | 4.92 |

| 18.4 | 4.82 |

| 19.7 | 4.50 |

| 21.1 | 4.21 |

| 22.9 | 3.88 |

| 23.1 | 3.85 |

| 23.6 | 3.77 |

| 25.0 | 3.56 |

| 27.8 | 3.21 |

Note: d-spacing values are calculated from the 2θ angles using the Bragg equation (nλ = 2d sinθ), assuming Cu Kα radiation (λ = 1.5406 Å).

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is employed to measure the thermal transitions of a material as a function of temperature. For a crystalline solid, the melting point is a key characteristic. The known crystalline form of naratriptan hydrochloride displays a single, sharp endotherm at approximately 249 °C , corresponding to its melting point.[8] The sharpness of the peak is indicative of a highly crystalline and pure material.

Spectroscopic Characterization: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of molecules within the crystal lattice. The infrared absorption spectrum of the known crystalline form of naratriptan hydrochloride shows characteristic peaks at the following wavenumbers (cm⁻¹):[8]

-

3228

-

2965

-

2693

-

2559

-

2361

-

1652

-

1577

-

1543

-

1474

-

1452

-

1429

-

1404

-

1349

-

1315

-

1274

-

1232

-

1158

-

1109

-

1067

-

959

-

955

-

923

-

889

-

858

-

807

-

779

-

763

-

694

-

638

-

586

-

582

-

523

The United States Pharmacopeia (USP) monograph for naratriptan hydrochloride specifies an infrared absorption test, which suggests that the commercially available API should conform to the spectral characteristics of a specific crystalline form.[3]

The Concept of Polymorphism and its Implications for Naratriptan Hydrochloride

While one crystalline form is well-documented, the potential for other polymorphic forms of naratriptan hydrochloride to exist cannot be discounted. Polymorphs can be broadly classified as either enantiotropes or monotropes, a distinction that governs their relative stability.

A systematic polymorph screen is a critical step in drug development to identify all accessible crystalline forms and to determine their thermodynamic relationships.[9] This ensures the selection of the most stable form for clinical development, minimizing the risk of polymorphic transformations during the product's shelf life.

Experimental Protocols for Polymorph Screening and Characterization

A comprehensive polymorph screen for naratriptan hydrochloride would involve subjecting the compound to a wide range of crystallization conditions. The resulting solids would then be analyzed using a suite of analytical techniques to identify their solid-state form.

Crystallization Protocol for the Known Crystalline Form

The following protocol is adapted from the method described for preparing the characterized crystalline form of naratriptan hydrochloride.[8]

Objective: To crystallize naratriptan hydrochloride from a mixed solvent system.

Materials:

-

Naratriptan hydrochloride

-

Methanol

-

Deionized water

-

Activated charcoal

-

Celite® or equivalent filter aid

Procedure:

-

Dissolve naratriptan hydrochloride in a 2:3 mixture of methanol and water at a concentration of approximately 33 mg/mL.

-

Add activated charcoal (10% w/w of naratriptan hydrochloride) to the solution.

-

Heat the mixture to 50-60 °C and stir for 60-90 minutes.

-

Filter the hot solution through a bed of Celite® to remove the charcoal.

-

Concentrate the filtrate under reduced pressure at 40-50 °C to approximately 20% of the original volume.

-

Cool the concentrated solution to 5-10 °C and stir for 40-60 minutes to induce crystallization.

-

Isolate the resulting solids by filtration.

-

Wash the crystals with cold methanol.

-

Dry the crystals in a vacuum oven at 50-60 °C for 3-5 hours.

Self-Validation: The resulting crystalline material should be analyzed by XRPD, DSC, and FTIR to confirm its identity and purity against the reference data for the known crystalline form.

General Protocol for Slurry Conversion Experiment

Slurry conversion is a powerful technique to determine the most stable polymorphic form at a given temperature.

Objective: To identify the thermodynamically stable form of naratriptan hydrochloride in a specific solvent at a set temperature.

Materials:

-

A mixture of known polymorphs or an amorphous form of naratriptan hydrochloride.

-

A selection of solvents in which the compound has slight to moderate solubility.

Procedure:

-

Prepare a saturated or near-saturated solution of naratriptan hydrochloride in the chosen solvent.

-

Add an excess of the solid naratriptan hydrochloride to the solution to create a slurry.

-

Agitate the slurry at a constant temperature for an extended period (days to weeks).

-

Periodically sample the solid phase and analyze by XRPD.

-

The experiment is complete when the XRPD patterns of consecutive samples show no further change, indicating that the system has reached equilibrium. The final solid form is the most stable under those conditions.

Stability and Degradation Profile

The solid-state form can influence the chemical stability of an API. Forced degradation studies are essential to understand the degradation pathways of naratriptan hydrochloride.

-

Acidic and Alkaline Conditions: Naratriptan hydrochloride has been shown to be labile to both acidic and alkaline hydrolysis, with greater instability observed in alkaline conditions.[10]

-

Oxidative Conditions: The drug is reported to be stable against oxidative stress.[10]

-

Thermal and Photolytic Stress: Studies indicate that naratriptan hydrochloride is stable under dry heat and photolytic conditions.[10]

These stability characteristics are crucial for defining appropriate storage conditions and shelf-life for both the API and the finished drug product. The USP monograph specifies that naratriptan hydrochloride should be preserved in tight containers and stored below 30 °C.[3]

Conclusion and Future Perspectives

The solid-state chemistry of naratriptan hydrochloride is centered around a single, well-characterized crystalline form. The analytical data for this form, particularly its XRPD, DSC, and FTIR profiles, serve as the benchmark for quality control and formulation development. However, the principles of polymorphism suggest that other, potentially metastable, forms could exist.

For drug development professionals, it remains crucial to:

-

Conduct thorough polymorph screening under a diverse set of conditions to ensure that the most stable and suitable form is chosen for development.

-

Establish robust analytical methods to detect and quantify different polymorphic forms in the API and drug product.

-

Understand the thermodynamic and kinetic relationships between any identified polymorphs to control the manufacturing process and ensure product consistency.

Further research, particularly single-crystal X-ray diffraction studies, would provide definitive structural information and deepen our fundamental understanding of the solid-state properties of this important anti-migraine agent.

References

-

Goho, A. (2004). Tricky Business. Science News, 166, 122-123. [Link]

-

United States Pharmacopeia and National Formulary (USP 29-NF 24). (2006). Naratriptan Hydrochloride. United States Pharmacopeial Convention. [Link]

-

PharmaCompass. (n.d.). Naratriptan HCl. Retrieved from [Link]

-

precisionFDA. (n.d.). NARATRIPTAN HYDROCHLORIDE. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation, characterisation and buccal permeation of naratriptan. Retrieved from [Link]

- Polymorphic form of naratriptan hydrochloride. (2006). WO2006010078A2.

-

PubChem. (n.d.). Naratriptan Hydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation and characterization of naratriptan base from the hydrochloride salt. Retrieved from [Link]

-

Teva Canada Limited. (2017). Product Monograph. [Link]

-

Sciforum. (n.d.). Forced degradation studies on Naratriptan HCL by High Performance Liquid Chromatography. Retrieved from [Link]

-

European Pharmaceutical Review. (2010). Polymorph screening in pharmaceutical development. [Link]

-

Chemsrc. (n.d.). Naratriptan Hydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Estimating the relative stability of polymorphs and hydrates from heats of solution and solubility data. Retrieved from [Link]

-

Apotex Inc. (2020). PRODUCT MONOGRAPH PrAPO-NARATRIPTAN. [Link]

-

Wikipedia. (n.d.). Naratriptan. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (2012). Estimation of Naratriptan Hydrochloride in Bulk and Formulation by First Order Derivative UV- Spectrophotometric Methods. [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. (2015). Formulation and Evaluation of Naratriptan Hydrochloride Oral Disintegrating Tablets by Using Direct Compression Method. [Link]

-

PubChem. (n.d.). Naratriptan. Retrieved from [Link]

-

PubMed. (2018). Development and Validation of Stability-Indicating HPTLC Method for Estimation of Naratriptan Hydrochloride in Its Pharmaceutical Dosage Form and Its Content Uniformity Testing. [Link]

-

ResearchGate. (n.d.). Forced degradation studies on Naratriptan HCL by High Performance Liquid Chromatography. Retrieved from [Link]

-

Drugs.com. (n.d.). Naratriptan. Retrieved from [Link]

Sources

- 1. Naratriptan - Wikipedia [en.wikipedia.org]

- 2. Naratriptan | C17H25N3O2S | CID 4440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmacopeia.cn [pharmacopeia.cn]

- 4. Naratriptan Hydrochloride | C17H26ClN3O2S | CID 60875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Naratriptan Hydrochloride [drugfuture.com]

- 6. Naratriptan HCl - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 7. WO2006010078A2 - Polymorphic form of naratriptan hydrochloride - Google Patents [patents.google.com]

- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 9. sciforum.net [sciforum.net]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of Naratriptan: Methodologies and Mechanistic Insights

An important clarification regarding the stereochemistry of Naratriptan: The request for information on the "chiral synthesis of Naratriptan enantiomers" is based on a misconception. Naratriptan is an achiral molecule, meaning it does not have enantiomers as it lacks a stereocenter and is superimposable on its mirror image. This has been confirmed by its chemical structure and authoritative databases such as PubChem and precisionFDA, which explicitly state its achiral nature.[1][2][3][4]

Therefore, this technical guide will focus on the various established synthetic routes for Naratriptan, providing an in-depth analysis for researchers, scientists, and drug development professionals.

Introduction to Naratriptan and its Synthesis

Naratriptan is a second-generation triptan, a class of drugs used for the acute treatment of migraine and cluster headaches.[5][6] It acts as a selective serotonin 5-HT1B and 5-HT1D receptor agonist.[7] The synthesis of Naratriptan has been a subject of considerable interest, with several strategies developed to achieve its production efficiently and at a large scale. These methods primarily focus on the construction of the core indole structure and the subsequent introduction of the N-methyl-4-piperidinyl and ethanesulfonamide side chains. This guide will explore the key synthetic methodologies, delving into the mechanistic details and practical considerations of each approach.

Key Synthetic Strategies for Naratriptan

The synthesis of Naratriptan can be broadly categorized into several key strategies, each with its own advantages and challenges. The most prominent of these are:

-

The Heck Reaction Approach: This method is a cornerstone in many Naratriptan syntheses, utilized for the formation of a crucial carbon-carbon bond.

-

The Fischer Indole Synthesis: A classic and versatile method for constructing the indole ring system, which forms the backbone of the Naratriptan molecule.

-

The Sonogashira Coupling Strategy: This palladium-catalyzed cross-coupling reaction offers an alternative route for building the indole core.

The Heck Reaction in Naratriptan Synthesis

The palladium-catalyzed Heck reaction is a powerful tool for the vinylation of aryl halides. In the context of Naratriptan synthesis, it is often employed to couple a protected vinylsulfonamide with a substituted indole derivative.

A common pathway involves the reaction of 5-bromoindole with 1-methylpiperidin-4-one to form an intermediate, which is then coupled with N-methylvinylsulfonamide using a palladium catalyst. The resulting product is then hydrogenated to yield Naratriptan.

Experimental Protocol: Heck Coupling and Hydrogenation

-

Reaction Setup: A reaction vessel is charged with 5-bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, N-methylvinylsulfonamide, palladium(II) acetate, and a suitable phosphine ligand (e.g., tri-p-tolylphosphine) in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Heck Coupling: The mixture is heated to a temperature typically ranging from 80 to 120 °C. The reaction progress is monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the product, (E)-N-methyl-2-[3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-yl]vinylsulfonamide, is isolated through extraction and purification.

-

Hydrogenation: The isolated intermediate is dissolved in a suitable solvent (e.g., methanol) and subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

-

Final Product Isolation: After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield Naratriptan, which can be further purified by crystallization.

Causality in Experimental Choices:

-

Catalyst System: The choice of palladium acetate and a phosphine ligand is crucial for the efficiency of the Heck reaction. The ligand stabilizes the palladium catalyst and influences its reactivity and selectivity.

-

Solvent: DMF is often chosen for its high boiling point and its ability to dissolve the reactants and the catalyst system.

-

Hydrogenation Catalyst: Pd/C is a highly effective and commonly used catalyst for the reduction of carbon-carbon double bonds under mild conditions.

Diagram of the Heck Reaction Pathway

Caption: Fischer Indole Synthesis workflow for Naratriptan.

The Sonogashira Coupling Strategy

The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, provides another versatile route to key intermediates in Naratriptan synthesis. This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.

In this approach, a protected ethynyl group can be introduced onto a substituted aniline derivative. This alkyne can then be further manipulated and cyclized to form the indole ring system, eventually leading to Naratriptan.

Comparative Summary of Synthetic Routes

| Synthetic Route | Key Reaction | Advantages | Disadvantages |

| Heck Reaction | Palladium-catalyzed C-C bond formation | High functional group tolerance, generally good yields. | Requires a pre-formed indole ring, potential for catalyst poisoning. |

| Fischer Indole Synthesis | Acid-catalyzed cyclization of a hydrazone | A classic and well-established method for indole formation. | Can require harsh acidic conditions, potential for side reactions. |

| Sonogashira Coupling | Palladium/copper-catalyzed C-C bond formation | Mild reaction conditions, good for creating complex molecules. | Requires handling of terminal alkynes, catalyst cost. |

Conclusion

The synthesis of Naratriptan, an achiral yet vital anti-migraine medication, can be achieved through several robust and well-established synthetic strategies. The choice of a particular route often depends on factors such as the availability of starting materials, desired scale of production, and economic considerations. The Heck reaction, Fischer indole synthesis, and Sonogashira coupling each offer unique advantages and have been successfully employed in the preparation of this important therapeutic agent. Further research in this area continues to focus on developing even more efficient, cost-effective, and environmentally friendly synthetic methods.

References

-

Naratriptan. (n.d.). In DrugFuture. Retrieved January 19, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4440, Naratriptan. Retrieved January 19, 2026, from [Link]

-

precisionFDA. (n.d.). NARATRIPTAN HYDROCHLORIDE. Retrieved January 19, 2026, from [Link]

-

Wikipedia. (2023, December 1). Naratriptan. In Wikipedia. Retrieved January 19, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 60875, Naratriptan Hydrochloride. Retrieved January 19, 2026, from [Link]

-

precisionFDA. (n.d.). NARATRIPTAN. Retrieved January 19, 2026, from [Link]

-

gsrs. (n.d.). NARATRIPTAN. Retrieved January 19, 2026, from [Link]

-

Naratriptan. (n.d.). In Chemeurope.com. Retrieved January 19, 2026, from [Link]

Sources

- 1. Naratriptan | C17H25N3O2S | CID 4440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. GSRS [precision.fda.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Naratriptan - Wikipedia [en.wikipedia.org]

- 6. Naratriptan [medbox.iiab.me]

- 7. Naratriptan Hydrochloride | C17H26ClN3O2S | CID 60875 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolic Pathways of N-(Piperidin-4-yl)ethanesulfonamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the anticipated metabolic pathways of N-(Piperidin-4-yl)ethanesulfonamide hydrochloride, a molecule featuring both a piperidine ring and a sulfonamide functional group. Drawing upon established metabolic transformations of analogous chemical structures, this document outlines the probable enzymatic reactions and resultant metabolites. Furthermore, it details robust experimental protocols for the definitive elucidation of these pathways, including in vitro and in vivo methodologies. This guide is intended to serve as a foundational resource for researchers in drug metabolism, pharmacology, and medicinal chemistry, facilitating a deeper understanding of the disposition of this and structurally related compounds.

Introduction: The Imperative of Metabolic Profiling

The metabolic fate of a xenobiotic is a critical determinant of its pharmacokinetic profile, efficacy, and potential for toxicity. For this compound, a compound of interest in pharmaceutical research, a thorough understanding of its biotransformation is paramount. The presence of a saturated heterocyclic piperidine ring and a sulfonamide moiety suggests a complex interplay of Phase I and Phase II metabolic reactions. These transformations, primarily occurring in the liver, are catalyzed by a variety of enzyme systems, most notably the cytochrome P450 (CYP) superfamily.[1] Idiosyncratic reactions to sulfonamide-containing drugs have been linked to individual differences in metabolic pathways, underscoring the importance of this area of study.[2] This guide will explore the likely metabolic pathways based on well-documented biotransformations of similar chemical scaffolds and provide the experimental framework necessary for their validation.

Predicted Metabolic Pathways of this compound

Based on the constituent functional groups, the metabolism of this compound is predicted to proceed through several key pathways involving the piperidine ring and the ethanesulfonamide moiety.

Metabolism of the Piperidine Moiety

The piperidine ring is a common feature in many pharmaceuticals and its metabolism is well-characterized. The primary metabolic routes for alicyclic amines include oxidation at various positions.[3][4]

-

Hydroxylation: The carbon atoms of the piperidine ring are susceptible to hydroxylation, a common oxidative reaction catalyzed by CYP enzymes.[5][6] Hydroxylation can occur at the β- and γ-positions relative to the nitrogen atom.[7] The formation of a β-hydroxylated metabolite may proceed through an iminium ion intermediate.[7]

-

N-Oxidation: The nitrogen atom of the piperidine ring can be oxidized to form an N-oxide.

-

Dehydrogenation: The piperidine ring may undergo dehydrogenation to form a more unsaturated ring system.

-

Ring Opening: Although less common, enzymatic ring opening of the piperidine moiety can occur.

Metabolism of the Ethanesulfonamide Moiety

Sulfonamides are known to undergo a variety of metabolic transformations.

-

N-Acetylation: The sulfonamide nitrogen can be acetylated in a Phase II conjugation reaction, a pathway known to be influenced by genetic polymorphisms in N-acetyltransferases.[2]

-

N-Hydroxylation: The sulfonamide nitrogen can also undergo hydroxylation, a reaction often mediated by CYP enzymes, which can lead to the formation of reactive metabolites.[8][9][10][11]

-

Oxidative Deamination: The primary amine of the sulfonamide could potentially undergo oxidative deamination.

-

Hydroxylation of the Ethyl Group: The ethyl group of the ethanesulfonamide side chain is a potential site for hydroxylation.

The following diagram illustrates the predicted primary metabolic pathways.

Caption: Predicted metabolic pathways of this compound.

Experimental Protocols for Metabolic Pathway Elucidation

A tiered approach, beginning with in vitro assays and progressing to in vivo studies, is recommended for a comprehensive understanding of the metabolic fate of this compound.

In Vitro Metabolism Studies

In vitro systems provide a controlled environment to identify potential metabolites and the enzymes responsible for their formation.[12]

This initial screen determines the intrinsic clearance of the compound.

Protocol:

-

Prepare Incubation Mixtures: In microcentrifuge tubes, combine liver microsomes (e.g., human, rat, mouse), a NADPH-regenerating system, and buffer (e.g., phosphate buffer, pH 7.4).

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.

-

Initiate Reaction: Add this compound (typically at a low concentration, e.g., 1 µM) to start the reaction.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.[13][14]

Data Analysis:

| Parameter | Description |

| Half-life (t½) | The time required for the concentration of the parent compound to decrease by half. |

| Intrinsic Clearance (CLint) | The metabolic clearance of the compound by the liver, independent of blood flow. |

digraph "Metabolic_Stability_Workflow" { graph [rankdir="LR"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];"Start" [label="Prepare Incubation Mixture\n(Microsomes, NADPH, Buffer)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Pre-incubate" [label="Pre-incubate at 37°C"]; "Add_Compound" [label="Add Test Compound"]; "Incubate" [label="Incubate at 37°C"]; "Quench" [label="Quench at Time Points"]; "Process" [label="Centrifuge & Collect Supernatant"]; "Analyze" [label="LC-MS/MS Analysis"]; "End" [label="Calculate t½ and CLint", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Pre-incubate" -> "Add_Compound" -> "Incubate" -> "Quench" -> "Process" -> "Analyze" -> "End"; }

Caption: Workflow for metabolic stability assay.

These experiments aim to identify the structures of the metabolites formed.

Protocol:

-

Incubation: Follow a similar incubation procedure as the metabolic stability assay, but use a higher concentration of the parent compound to generate sufficient quantities of metabolites for detection. Incubations with hepatocytes will provide a more complete picture, including both Phase I and Phase II metabolism.

-

Sample Analysis: Analyze the samples using high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements of potential metabolites.

-

Data Mining: Use metabolite identification software to search for expected and unexpected biotransformations (e.g., hydroxylation, acetylation, glucuronidation).

-

Structural Elucidation: Employ tandem mass spectrometry (MS/MS) to fragment the metabolite ions and elucidate their structures by comparing fragmentation patterns with that of the parent compound. For definitive structural confirmation of novel or significant metabolites, synthesis of authentic standards and comparison of retention times and MS/MS spectra is the gold standard.

This determines which CYP isoforms are responsible for the metabolism of the compound.

Protocol:

-

Recombinant CYP Enzymes: Incubate this compound with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

-

Chemical Inhibition: In human liver microsomes, co-incubate the compound with known selective inhibitors for each major CYP isoform.

-

Analysis: Monitor the formation of a specific metabolite or the depletion of the parent compound in each condition. A significant reduction in metabolism in the presence of a specific inhibitor or by a particular recombinant enzyme identifies the responsible isoform.

In Vivo Metabolism Studies

Animal studies are essential to understand the complete metabolic profile and excretion pathways in a whole organism.

Protocol:

-

Dosing: Administer this compound to an appropriate animal model (e.g., rats, dogs) via the intended clinical route. The use of a radiolabeled version of the compound (e.g., ¹⁴C) is highly recommended for quantitative analysis of all drug-related material.

-

Sample Collection: Collect biological matrices (plasma, urine, feces) at various time points post-dose.

-

Metabolite Profiling: Analyze the samples using LC-radiometric detection and LC-MS/MS to profile and identify the metabolites present in each matrix.

-

Excretion Balance: Quantify the amount of radioactivity excreted in urine and feces over time to determine the primary routes of elimination.

Analytical Methodologies

Robust and sensitive analytical methods are crucial for the successful execution of metabolism studies.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the cornerstone technique for both quantification of the parent drug and its metabolites and for structural elucidation.[15][16]

-

High-Resolution Mass Spectrometry (HRMS): Instruments such as quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometers provide accurate mass measurements, which are invaluable for determining the elemental composition of unknown metabolites.

Conclusion

The metabolic landscape of this compound is likely to be shaped by oxidative and conjugative transformations of its piperidine and sulfonamide moieties. The experimental framework detailed in this guide provides a systematic and scientifically rigorous approach to definitively characterize these metabolic pathways. A thorough understanding of the biotransformation of this compound will be instrumental in advancing its development, ensuring a comprehensive assessment of its safety and efficacy profile.

References

-

Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants. ResearchGate. [Link]

-

Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational−Experimental Synergy Study. ACS Publications. [Link]

-

Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. PubMed. [Link]

-

Alternative reactivity of leucine 5-hydroxylase using an olefin-containing substrate to construct substituted piperidine ring. PubMed Central. [Link]

-

Alternative Reactivity of Leucine 5-Hydroxylase Using an Olefin-Containing Substrate to Construct a Substituted Piperidine Ring. ACS Publications. [Link]

-

Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants. ACS Publications. [Link]

-

Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Publications. [Link]

-

Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PubMed Central. [Link]

-

Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by liquid chromatography-tandem mass spectrometry with stable-isotope tracer technique. PubMed. [Link]

-

In Vitro and In Vivo Metabolism Studies. Springer. [Link]

-

Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism. Walsh Medical Media. [Link]

-

Differences in metabolism of sulfonamides predisposing to idiosyncratic toxicity. PubMed. [Link]

-

Metabolite Detection and Profiling Using Analytical Methods. ResearchGate. [Link]

-

Sensitive And Selective Analytical Method For The Quantification Of 1-Nitroso Piperidin-4-Amine In Pimozide Drug Substance By LC-MS/MS. ResearchGate. [Link]

-

Analytical strategies for identifying drug metabolites. PubMed. [Link]

-

Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. [Link]

-

Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. ResearchGate. [Link]

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. Differences in metabolism of sulfonamides predisposing to idiosyncratic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alternative reactivity of leucine 5-hydroxylase using an olefin-containing substrate to construct substituted piperidine ring - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by liquid chromatography-tandem mass spectrometry with stable-isotope tracer technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. In Vitro and In Vivo Metabolism Studies [ouci.dntb.gov.ua]

- 13. researchgate.net [researchgate.net]

- 14. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ajpaonline.com [ajpaonline.com]

The Pharmacokinetic and Bioavailability Profile of Naratriptan Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the pharmacokinetic and bioavailability profile of naratriptan hydrochloride, a selective serotonin 5-HT1B/1D receptor agonist widely used in the acute treatment of migraine. This document delves into the critical aspects of its absorption, distribution, metabolism, and excretion (ADME), offering field-proven insights into the experimental methodologies employed for its characterization. By synthesizing technical accuracy with a deep understanding of the underlying scientific principles, this guide serves as an essential resource for researchers, scientists, and drug development professionals engaged in the study of naratriptan and related compounds. Detailed experimental protocols, data presentation in structured tables, and visual representations of metabolic and experimental workflows are provided to facilitate a thorough understanding of the core pharmacokinetic attributes of this important therapeutic agent.

Introduction: The Clinical and Physicochemical Context of Naratriptan Hydrochloride